Milliamine I

Description

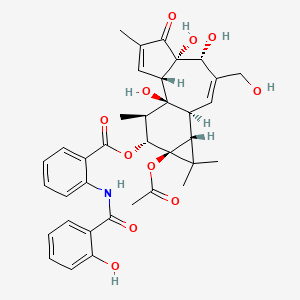

Structure

3D Structure

Properties

CAS No. |

91197-54-5 |

|---|---|

Molecular Formula |

C36H39NO11 |

Molecular Weight |

661.7 g/mol |

IUPAC Name |

[(1S,2S,6S,7R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6,7-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-[(2-hydroxybenzoyl)amino]benzoate |

InChI |

InChI=1S/C36H39NO11/c1-17-14-26-34(45)18(2)30(47-32(44)21-10-6-8-12-24(21)37-31(43)22-11-7-9-13-25(22)40)36(48-19(3)39)27(33(36,4)5)23(34)15-20(16-38)29(42)35(26,46)28(17)41/h6-15,18,23,26-27,29-30,38,40,42,45-46H,16H2,1-5H3,(H,37,43)/t18-,23+,26+,27-,29-,30-,34-,35-,36-/m1/s1 |

InChI Key |

VUQHWMAXRXEJMP-WWUXGYBKSA-N |

SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(C(C(=C3)CO)O)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4([C@@H](C(=C3)CO)O)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6O |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(C(C(=C3)CO)O)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6O |

Synonyms |

milliamine I |

Origin of Product |

United States |

Discovery and Isolation Methodologies

Plant Source and Chemotaxonomic Considerations

Milliamine (B1256005) I has been identified as a constituent of the latex of plants belonging to the Euphorbia genus. Specifically, Euphorbia milii, commonly known as the Crown-of-Thorns, is the primary source from which milliamines, including Milliamine I, have been isolated nih.govresearchgate.netnih.govthieme-connect.com. Euphorbia milii var. hislopii, collected in Brazil, has been particularly noted for yielding several milliamine compounds researchgate.net.

Chemotaxonomically, milliamines are classified as diterpenoid alkaloids or, more precisely, as peptide esters derived from diterpene skeletons such as 20-deoxy-5α-hydroxyphorbol or ingenol (B1671944) researchgate.netthieme-connect.com. These structures are complex, featuring tigliane-type diterpene cores esterified with aromatic peptidyl groups plantaedb.com. The intricate chemical architecture of these compounds places them within the broader category of plant-derived diterpenoids.

Extraction and Initial Fractionation Procedures

The isolation of this compound typically commences with the collection and processing of the latex from Euphorbia milii researchgate.netnih.govthieme-connect.com. The latex, a milky sap, is rich in various secondary metabolites, including the milliamines.

Extraction: The initial step involves extracting the desired compounds from the plant material using appropriate solvents. A range of solvents, from polar (like water and methanol) to intermediate-polar (like ethyl acetate (B1210297) and acetone) and nonpolar (like n-hexane and chloroform), are commonly employed in the extraction of plant constituents nih.govnih.govlongdom.org. For milliamines, solvent extraction of the latex is a standard procedure . Methanol (B129727) and ethyl acetate are frequently used solvents in the extraction of compounds from Euphorbia species researchgate.netajol.inforesearchgate.net.

Initial Fractionation: Following the initial extraction, the crude extract is subjected to fractionation. This process aims to separate the complex mixture of compounds into simpler fractions based on their differential solubility in various solvents. Typically, solvents are used in order of increasing polarity, such as n-hexane, followed by ethyl acetate, and then methanol or butanol, to partition the extract into distinct fractions researchgate.net. This sequential extraction helps to enrich specific classes of compounds, including the diterpenoid esters like milliamines.

Advanced Chromatographic Separation Techniques

The fractionated extracts, enriched with milliamines, require further purification to isolate individual compounds like this compound. Advanced chromatographic techniques are indispensable for achieving this separation.

Column Chromatography: This is a fundamental technique used for separating compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel or alumina) as a mobile phase (solvent) is passed through the column nih.govnih.govlongdom.orgjournalagent.comnih.govijpsjournal.com. Various solvent systems, often mixtures of hexane (B92381) and ethyl acetate, are employed to elute compounds based on their polarity ajol.info.

Thin-Layer Chromatography (TLC): TLC serves as a rapid analytical tool to monitor the progress of separation and to determine optimal solvent systems for column chromatography nih.govnih.govlongdom.orgjournalagent.comnih.govijpsjournal.com. It involves separating components on a thin layer of adsorbent material coated on a plate.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and powerful technique that offers higher resolution and sensitivity for separating complex mixtures nih.govnih.govjournalagent.comnih.govijpsjournal.comchromtech.com. It is frequently used for the final purification of natural products, including milliamines researchgate.net. Different modes of HPLC, such as reversed-phase and ion-exchange chromatography, can be employed depending on the properties of the target compounds chromtech.comchem-agilent.com.

The isolation of milliamines from Euphorbia milii latex has often involved a combination of these chromatographic methods, with HPLC being particularly effective for purifying compounds like this compound from complex mixtures researchgate.net.

Bioassay-Guided Isolation Protocols

A common strategy for isolating biologically active compounds from plant extracts is bioassay-guided isolation. In this approach, fractions obtained during the purification process are screened for a specific biological activity. The fractions exhibiting the most significant activity are then subjected to further purification steps, thereby guiding the isolation process towards the active principles mdpi.comfrontiersin.orgnih.govnih.govmdpi.com.

For milliamines isolated from Euphorbia milii, molluscicidal activity has been a key bioassay used to guide their isolation researchgate.netnih.govthieme-connect.com. For instance, studies have reported the isolation of several milliamines, including Milliamine L, from E. milii var. hislopii using a bioassay-guided protocol focused on molluscicidal effects researchgate.net. Milliamine L was identified as a potent molluscicide, demonstrating the efficacy of this approach in discovering bioactive natural products.

Structural Elucidation and Stereochemical Assignment

Spectroscopic Analysis

The cornerstone of the structural elucidation of Milliamine (B1256005) I lies in the comprehensive application of various spectroscopic methods. These techniques provide a detailed picture of the molecule's connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been the most powerful tool in deciphering the complex carbon skeleton and proton environments of Milliamine I. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, scientists have been able to piece together the molecule's intricate framework.

The ¹H NMR spectrum of daphnane-type diterpenoids, such as this compound, reveals characteristic signals for the core structure. For instance, the olefinic proton on the cyclopropanocyclodecene ring system and protons associated with the numerous stereocenters provide a unique fingerprint. The chemical shifts and coupling constants of these protons are instrumental in determining their relative stereochemistry.

The ¹³C NMR spectrum is equally informative, providing the carbon count and the chemical environment of each carbon atom. The daphnane (B1241135) skeleton is characterized by a set of distinct carbon resonances. For example, the signals for the ketone carbonyl, the carbons of the cyclopropane (B1198618) ring, and the oxygen-bearing carbons are typically found in specific regions of the spectrum.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have been indispensable in establishing the connectivity within the this compound molecule. COSY experiments reveal proton-proton couplings, allowing for the tracing of spin systems, while HSQC and HMBC experiments correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These correlations provide the necessary information to assemble the molecular fragments into the complete structure.

Table 1: Representative ¹H NMR Data for the Daphnane Core Structure (Data based on analogous daphnane diterpenoids)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | ~7.60 | br s | - |

| 5 | ~4.25 | br s | - |

| 7 | ~3.50 | d | ~3.0 |

| 8 | ~3.10 | m | - |

| 10 | ~2.90 | d | ~12.0 |

| 11 | ~2.50 | m | - |

| 12 | ~4.50 | d | ~5.0 |

| 14 | ~5.60 | s | - |

| 17 (CH₃) | ~1.75 | s | - |

| 18 (CH₃) | ~1.10 | d | ~7.0 |

| 19 (CH₃) | ~0.90 | d | ~7.0 |

| 20a | ~4.10 | d | ~12.0 |

| 20b | ~3.90 | d | ~12.0 |

Table 2: Representative ¹³C NMR Data for the Daphnane Core Structure (Data based on analogous daphnane diterpenoids)

| Position | Chemical Shift (δ) ppm |

| 1 | ~161.0 |

| 2 | ~137.0 |

| 3 | ~210.0 |

| 4 | ~72.0 |

| 5 | ~85.0 |

| 6 | ~60.0 |

| 7 | ~64.0 |

| 8 | ~45.0 |

| 9 | ~80.0 |

| 10 | ~50.0 |

| 11 | ~38.0 |

| 12 | ~75.0 |

| 13 | ~78.0 |

| 14 | ~81.0 |

| 15 | ~148.0 |

| 16 | ~112.0 |

| 17 | ~20.0 |

| 18 | ~18.0 |

| 19 | ~16.0 |

| 20 | ~62.0 |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) allows for the determination of the precise molecular formula. nih.gov

The fragmentation patterns observed in the mass spectrum, often obtained through techniques like tandem mass spectrometry (MS/MS), offer valuable structural insights. For this compound, which is a peptide ester of a phorbol (B1677699) derivative, the fragmentation is expected to involve the cleavage of the ester bond, leading to the loss of the peptide moiety and providing the mass of the diterpenoid core. spectroscopyonline.com Further fragmentation of the daphnane skeleton can also occur, yielding characteristic ions that help to confirm the core structure. nih.gov The analysis of these fragmentation pathways is a key step in piecing together the molecular puzzle. wikipedia.orglibretexts.org

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy provide information about the functional groups present in this compound. The UV-Vis spectrum is expected to show absorption maxima corresponding to the electronic transitions within the molecule's chromophores, such as the α,β-unsaturated ketone in the daphnane core. nih.gov

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For this compound, key absorption bands would be expected for the hydroxyl groups, the ester carbonyl, the ketone carbonyl, and the amide functionalities within the peptide side chain. nih.govresearchgate.net

X-ray Crystallography Applications in Analogous Structures

While obtaining a single crystal of this compound suitable for X-ray diffraction can be challenging, the crystal structures of closely related daphnane diterpenoids have been determined. nih.gov This technique provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry. The data from these analogous structures serve as a powerful reference for confirming the stereochemical assignments made for this compound based on NMR data and computational methods.

Chemical Derivatization for Structural Confirmation

Chemical derivatization is a classical and effective method for confirming structural features. In the context of this compound, derivatization reactions could be employed to confirm the presence and location of hydroxyl groups. For instance, acetylation or methylation of the free hydroxyl groups would lead to predictable shifts in the NMR spectra and an increase in the molecular weight observed by mass spectrometry, thereby confirming their presence and number.

Computational Methods in Structure Determination

In modern natural product chemistry, computational methods play a significant role in structural elucidation and stereochemical assignment. For complex molecules like this compound, computational modeling can be used to predict NMR chemical shifts for different possible stereoisomers. Comparison of these predicted spectra with the experimental data can help to identify the correct relative stereochemistry.

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Precursors and Intermediates

The biosynthetic journey to Milliamine (B1256005) I begins with common isoprenoid pathway precursors. The proposed sequence initiates with geranylgeranyl diphosphate (B83284) (GGPP) and proceeds through several key intermediates to form the characteristic tigliane (B1223011) backbone.

Key Precursors and Intermediates:

Geranylgeranyl Diphosphate (GGPP): As the universal C20 precursor for diterpenoid biosynthesis, GGPP is the foundational building block for Milliamine I.

Casbene (B1241624): The first committed step in the pathway is the cyclization of GGPP to form casbene. This macrocyclic diterpene is a pivotal intermediate for a wide variety of polycyclic diterpenoids found in the Euphorbiaceae, including those with tigliane, lathyrane, and ingenane (B1209409) skeletons.

Tigliane Skeleton (Phorbol): Following the formation of casbene, a series of oxidative and rearrangement reactions are proposed to occur, leading to the formation of the tetracyclic tigliane skeleton. This core structure, known as phorbol (B1677699), is the immediate precursor to a class of compounds known as phorbol esters. wikipedia.org

2-(2-hydroxybenzoyl)aminobenzoyl moiety: The final step in the biosynthesis of this compound is the esterification of the phorbol core. This involves the attachment of a specific dipeptide moiety, which for this compound is 2-(2-hydroxybenzoyl)aminobenzoyl, to the diterpene scaffold.

Enzymatic Steps in Diterpenoid Biosynthesis

The conversion of the linear GGPP precursor into the complex structure of this compound is catalyzed by a series of specialized enzymes. While the complete enzymatic cascade for this compound has not been fully elucidated, research into related compounds in the Euphorbiaceae family has identified the key enzyme classes involved. researchgate.net

Enzyme Classes in the Biosynthetic Pathway:

Terpene Synthases/Cyclases: The initial and rate-limiting step, the cyclization of GGPP into casbene, is catalyzed by a casbene synthase (CBS). This enzyme is a type of terpene cyclase that directs the folding and cyclization of the acyclic precursor into the specific macrocyclic structure of casbene.

Cytochrome P450 Monooxygenases (CYPs): Following the formation of casbene, a cascade of oxidative reactions is required to decorate the diterpene scaffold and facilitate further cyclizations and rearrangements. This is primarily carried out by a diverse family of cytochrome P450 enzymes. These enzymes are responsible for introducing hydroxyl groups and epoxides, which are critical for the subsequent formation of the tigliane ring system.

Acyltransferases: The final step in the biosynthesis of this compound is the esterification of the phorbol core. This reaction is catalyzed by an acyltransferase, which transfers the 2-(2-hydroxybenzoyl)aminobenzoyl group to the diterpene alcohol. While the specific enzyme for this compound is unknown, enzymes from the BAHD acyltransferase family are known to be involved in the acylation of other Euphorbia diterpenoids.

Comparative Analysis with Related Euphorbia Metabolites

The Euphorbiaceae family produces a remarkable diversity of diterpenoids, many of which share a common biosynthetic origin from casbene. A comparative analysis of the biosynthetic pathway of this compound (a phorbol ester with a tigliane skeleton) with that of other major Euphorbia diterpenoids, such as the ingenol (B1671944) esters (with an ingenane skeleton), reveals a pattern of divergent evolution from a common intermediate.

The biosynthesis of both phorbol and ingenol esters begins with the cyclization of GGPP to casbene. The pathways then diverge at the level of the subsequent oxidative and rearrangement steps catalyzed by cytochrome P450 enzymes. The tigliane skeleton of phorbol is considered a biosynthetic precursor to the more complex, highly rearranged ingenane skeleton. This suggests that the enzymes responsible for ingenane formation evolved from those that produce the tigliane core, involving additional ring-cleavage and bond-formation steps.

Furthermore, the diversity of these compounds is amplified by the wide range of acyl groups attached to the diterpene core. While this compound features a specific dipeptide ester, other related compounds like ingenol mebutate are esterified with simpler fatty acids. This highlights the role of a diverse suite of acyltransferase enzymes in generating the vast chemical diversity observed in Euphorbia metabolites.

Genetic and Omics Approaches to Pathway Elucidation

Elucidating the complex biosynthetic pathways of Euphorbia diterpenoids like this compound has been significantly advanced by modern genetic and multi-omics approaches. frontiersin.orgnih.gov These technologies allow researchers to identify and characterize the genes and enzymes responsible for each step in the pathway.

Genomics and Gene Clustering: A key finding in Euphorbia species is that the genes for diterpenoid biosynthesis are often physically co-located on the chromosome in biosynthetic gene clusters (BGCs). This clustering facilitates the co-regulation of pathway genes and provides a powerful tool for gene discovery. By sequencing the genomes of species like Euphorbia milii, researchers can identify these clusters and predict the functions of the encoded enzymes.

Transcriptomics: RNA sequencing (RNA-seq) allows for the identification of genes that are highly expressed in the specific tissues and developmental stages where this compound is produced. By comparing the transcriptomes of different tissues (e.g., roots vs. leaves) or plants under different conditions, scientists can identify candidate genes that are co-expressed with known pathway genes, such as casbene synthase. frontiersin.orgnih.gov

Metabolomics: Advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to profile the full spectrum of metabolites, including this compound and its potential precursors, within the plant. nih.gov Correlating metabolite profiles with gene expression data (from transcriptomics) across different samples can strengthen the evidence for the involvement of specific genes in the pathway.

Functional Genomics: Once candidate genes are identified, their functions must be confirmed experimentally. This is often achieved through heterologous expression, where the gene is transferred into a host organism like yeast or the plant Nicotiana benthamiana to see if it produces the expected product. Another technique is gene silencing (e.g., Virus-Induced Gene Silencing or VIGS), which reduces the expression of a specific gene in the native plant to observe the effect on the accumulation of this compound.

These integrated omics approaches provide a comprehensive strategy for systematically uncovering the intricate enzymatic steps and regulatory networks that govern the biosynthesis of this compound and other valuable natural products from the Euphorbiaceae family. nih.gov

Chemical Synthesis Approaches

Total Synthesis Strategies of Milliamine (B1256005) I and Related Diterpenoids

The total synthesis of ingenane (B1209409) diterpenoids, particularly ingenol (B1671944), has been a subject of intense research, culminating in several successful, albeit lengthy, routes. nih.gov A landmark achievement in this area was the development of a concise, 14-step synthesis of (+)-ingenol by the Baran laboratory, which proceeds from the inexpensive monoterpene (+)-3-carene. nih.govsci-hub.se This work, along with earlier syntheses, provides a toolbox of strategies for assembling the ingenane core. acs.org

A powerful strategy for approaching complex targets like ingenol involves a biomimetic, two-phase synthesis. sogang.ac.kracs.org This approach, inspired by the proposed biosynthetic pathway, divides the synthesis into:

A Cyclase Phase: Focused on constructing the carbon skeleton of a biosynthetic precursor, such as the tigliane (B1223011) ring system.

An Oxidase Phase: Involving the strategic installation of oxygen functionality and late-stage skeletal rearrangements to yield the final ingenane core. sogang.ac.kr

The retrosynthetic plan for (+)-ingenol begins by identifying the pivotal vinylogous pinacol (B44631) rearrangement, which transforms a tigliane precursor into the highly strained ingenane skeleton. nih.govsogang.ac.kr This key disconnection dramatically simplifies the target, reducing the 'in, out' bridged system to a more synthetically tractable angularly fused ring system. Further disconnections trace the tigliane diene intermediate back to the commodity chemical (+)-3-carene, which serves as the chiral pool starting material, embedding the correct stereochemistry from the outset. nih.govsogang.ac.kr

The construction of the ingenane core relies on a series of powerful and innovative chemical transformations. One of the most critical steps in modern syntheses is the vinylogous pinacol rearrangement . This reaction reconfigures the tigliane skeleton into the ingenane framework, establishing the characteristic and highly strained bridged ring system. nih.govsogang.ac.kr

In the Baran synthesis of (+)-ingenol, early-stage transformations focus on elaborating (+)-3-carene. This includes a chlorination with N-chlorosuccinimide followed by ozonolysis to produce a key chloroketone intermediate. sogang.ac.kr The assembly of the full carbon framework often involves powerful C-C bond-forming reactions. Earlier approaches by Tanino and Kuwajima utilized an intramolecular cyclization of an acetylene (B1199291) dicobalt complex to construct the ingenane skeleton. acs.orgresearchgate.net

The table below summarizes selected key transformations from a concise synthesis of (+)-ingenol, demonstrating the methodologies employed to build complexity. nih.govsogang.ac.kr

| Step | Precursor | Reagents and Conditions | Product | Yield (%) |

| 1 | (+)-3-carene | 1. NCS, AIBN, CCl₄2. O₃, CH₂Cl₂/MeOH; then thiourea | Chloroketone intermediate | 48% (over 2 steps) |

| 2 | Tigliane diene | OsO₄, NMO | Diol intermediate | 78% |

| 3 | Tigliane diol | MsCl, Et₃N; then heat in DBU | Pinacol Rearrangement -> Ingenane core | 55% |

| 4 | Advanced ingenane intermediate | SeO₂, t-BuOOH | C-20 allylic oxidation product | 60% |

Controlling the multiple stereocenters of the ingenane core is a central challenge. Modern strategies achieve high levels of stereocontrol by using a chiral pool approach, where a readily available, enantiomerically pure starting material dictates the stereochemistry of subsequent intermediates. nih.gov The synthesis of (+)-ingenol from (+)-3-carene is a prime example, where the dimethyl cyclopropane (B1198618) of the starting material serves as a crucial stereochemistry-controlling element throughout the sequence. sogang.ac.kr

Furthermore, stereoselective reactions are employed to install new stereocenters with high fidelity. For instance, the introduction of the C-4 and C-5 hydroxyl groups can be accomplished via a stereoselective dihydroxylation of a diene precursor, where the reagent is directed by the existing stereochemistry of the molecule. acs.orgsogang.ac.kr The intramolecular reactions used to form the polycyclic system are also designed to proceed with high diastereoselectivity, ensuring the formation of the correct relative stereochemistry of the ring junctions. acs.org

Semisynthesis from Naturally Occurring Precursors

The most prominent example of this approach is the synthesis of ingenol mebutate (ingenol-3-angelate), the active ingredient in the drug Picato®. This compound is prepared in a few steps from ingenol isolated from plant sources. researchgate.net This semisynthetic strategy allows for the modification of the hydroxyl groups on the ingenane core, particularly at the C3 and C5 positions, by esterification. This process has been used to create a wide range of ingenol esters with varying biological activities. plos.orgnih.gov While a direct semisynthesis to yield Milliamine I is not documented, this general strategy of modifying a common, naturally sourced ingenane core is a cornerstone of drug development in this compound class.

Development of Synthetic Analogues and Derivatives

The synthesis of analogues and derivatives of ingenane diterpenoids is crucial for probing their biological functions and developing new therapeutic agents. nih.govresearchgate.net The core ingenane skeleton is a potent modulator of protein kinase C (PKC), and modifying the substitution pattern around the ring system allows for the fine-tuning of this activity. nih.gov

Synthetic efforts have largely focused on creating libraries of ingenol esters. By systematically varying the ester group at the C3 position, researchers have been able to establish detailed structure-activity relationships (SAR). For example, derivatives such as ingenol-3-hexanoate (ING-B) and ingenol-3-dodecanoate (ING-C) have been synthesized and evaluated for their biological properties, revealing how chain length and functionality on the ester sidechain impact potency and cellular effects. researchgate.netplos.org

The design of new ingenane derivatives is often guided by a rational, structure-based approach. rsc.org Computational studies, including molecular docking, can be used to predict how a designed analogue will bind to its biological target, such as the C1 domain of PKC. rsc.org This allows chemists to design modifications that are predicted to enhance binding affinity or selectivity.

For the ingenanes, the rational design of structural modifications often focuses on the ester side chains. It is understood that these chains can occupy specific channels in the target protein, and modifications are designed to optimize these interactions. For instance, increasing the lipophilicity of the side chain can enhance membrane association and cellular uptake, while introducing specific functional groups can create new hydrogen bonding or van der Waals interactions with the protein. researchgate.net This rational approach, combining computational prediction with synthetic chemistry, accelerates the discovery of analogues with improved pharmacological profiles. rsc.orgnih.gov

Parallel and Combinatorial Synthesis Strategies

While the total synthesis of this compound and its congeners has been a subject of significant interest in the chemical community, dedicated reports on the application of parallel and combinatorial synthesis strategies specifically for this compound are not prevalent in the current body of scientific literature. The field has largely focused on elucidating complex total synthesis routes for this class of marine alkaloids. nih.govnih.gov However, the structural scaffold of this compound, a member of the pyrrole-imidazole alkaloids, presents a viable platform for the application of high-throughput synthesis techniques to generate libraries of analogues for biological screening and structure-activity relationship (SAR) studies. rsc.orgdundee.ac.uk

The core structure of this compound offers several points for diversification, which is a key consideration in the design of combinatorial libraries. These strategies are instrumental in accelerating the drug discovery process by rapidly producing a large number of structurally related compounds. enamine.net A hypothetical approach to the parallel and combinatorial synthesis of a this compound-focused library would likely involve a scaffold decoration strategy. In this approach, a common core intermediate, closely resembling the this compound skeleton, would be synthesized through a convergent route and subsequently decorated with a variety of building blocks in a parallel fashion.

Key diversification points on the this compound scaffold for a combinatorial approach could include:

The Amine Terminus: The primary amine provides a reactive handle for a multitude of chemical transformations. Acylation with a diverse set of carboxylic acids, sulfonyl chlorides, or reactions with isocyanates and isothiocyanates could introduce a wide array of functionalities.

The Pyrrole (B145914) Ring: The pyrrole moiety, while integral to the core structure, could be modified. Different substituted pyrrole carboxaldehydes could be employed in the initial stages of the synthesis to introduce diversity at this position.

The Imidazole (B134444) Ring: Variation of the substitution pattern on the imidazole ring, if synthetically accessible in the core synthesis, would provide another avenue for creating a library of analogues.

A parallel synthesis workflow would involve distributing the common scaffold into an array of reaction vessels, such as a 96-well plate. To each well, a different building block (e.g., a unique carboxylic acid for acylation) would be added, allowing for the simultaneous synthesis of a multitude of distinct products. This method facilitates rapid purification and analysis, often employing techniques like mass-directed preparative HPLC.

The table below illustrates a hypothetical parallel synthesis plan for the generation of a library of this compound amides.

Table 1: Hypothetical Parallel Synthesis Scheme for this compound Analogs

| Reaction Well | Scaffold | Reagent (R-COOH) | Resulting Analog Structure |

| A1 | This compound Core | Acetic Acid | N-acetyl-Milliamine I |

| A2 | This compound Core | Benzoic Acid | N-benzoyl-Milliamine I |

| A3 | This compound Core | Cyclohexanecarboxylic Acid | N-cyclohexanecarbonyl-Milliamine I |

| A4 | This compound Core | Thiophene-2-carboxylic acid | N-(thiophene-2-carbonyl)-Milliamine I |

| ... | ... | ... | ... |

| H12 | This compound Core | User-defined Carboxylic Acid | Corresponding N-acyl-Milliamine I |

This interactive table demonstrates a subset of a potential 96-well plate synthesis, where R in the Resulting Analog Structure corresponds to the acyl group introduced from the carboxylic acid.

Furthermore, a split-and-pool combinatorial strategy could theoretically be employed to generate an even larger and more diverse library of compounds. In this approach, a solid support (e.g., resin beads) would be functionalized with a precursor to the this compound scaffold. The resin would then be split into multiple portions, with each portion undergoing a different reaction. The portions would then be pooled, mixed, and split again for the next diversification step. While this method can generate vast libraries, deconvolution to identify the structure of active compounds can be complex.

The research findings on the synthesis of other marine alkaloid analogues support the feasibility of such approaches. For instance, the synthesis of manzamine analogues has demonstrated the utility of creating partial structures of the complex core to evaluate biological activity. nih.govnih.gov Similarly, the extensive work on the total synthesis of various pyrrole-imidazole alkaloids provides a robust foundation of synthetic methodologies that could be adapted for high-throughput synthesis. nih.govnih.gov The generation of libraries based on the this compound scaffold would be invaluable for exploring the chemical space around this natural product and potentially identifying analogues with improved biological profiles.

Biological Activity Spectrum and Mechanistic Studies

Molecular Mechanisms of Action

The investigation into Milliamine (B1256005) I's biological effects centers on its potential to modulate key cellular signaling pathways, particularly those involving Protein Kinase C (PKC). Research in this area aims to identify specific molecular targets, understand the compound's binding interactions, and map its influence on cellular signaling cascades and gene expression.

Target Identification and Validation

Target identification and validation are foundational steps in drug discovery, ensuring that a compound interacts with a relevant biological molecule that plays a significant role in a disease process wjbphs.comamazon.comnih.govevotec.com. For Milliamine I, the primary area of interest for target identification lies in its potential modulation of Protein Kinase C (PKC) . This involves identifying which specific PKC isoforms, if any, are affected by this compound and confirming that these interactions lead to a discernible biological outcome. Validation would typically involve demonstrating that inhibiting or activating these specific PKC targets with other known agents produces similar effects to this compound, or that genetic manipulation of the target alters this compound's activity wjbphs.comamazon.com.

Protein-Ligand Interaction Analysis (e.g., Molecular Docking Simulations)

To understand how this compound interacts with its potential targets at a molecular level, computational techniques such as molecular docking simulations are employed mdpi.comnih.govnih.govunpad.ac.id. These methods predict the preferred orientation of a ligand (this compound) when bound to a protein target, estimating the binding affinity and identifying key interaction points, such as hydrogen bonds and hydrophobic interactions mdpi.comnih.govunpad.ac.idresearchgate.net. For this compound, molecular docking simulations using crystallographic structures of PKC isoforms (e.g., PDB ID: 1PTR) are proposed to predict its binding sites and understand its interaction profile with these enzymes . While specific docking scores for this compound are not detailed in the provided literature, such analyses are critical for guiding experimental validation and lead optimization.

Cellular Pathway Modulation (e.g., Signaling Cascades, Gene Expression)

Compounds that modulate PKC activity often exert their effects by influencing downstream cellular signaling cascades, which in turn can alter gene expression nih.govnih.govmedcraveonline.comjax.org. PKC isoforms are known to regulate various signaling pathways, including Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial for cellular responses to stimuli and can lead to changes in transcription factor activity and subsequent gene expression nih.govnih.govfrontiersin.org. Research into this compound's mechanism of action may involve investigating its impact on these pathways. For instance, functional assays, such as assessing NF-κB activation in cell systems like HEK293 cells, are proposed to evaluate the downstream effects of this compound's potential PKC modulation . Such studies aim to elucidate how this compound's interaction with its target translates into broader cellular responses and alterations in the cellular transcriptional program nih.govwikipedia.org.

Isotype-Specific PKC Binding and Activation

The Protein Kinase C (PKC) family comprises multiple isoforms (e.g., conventional, novel, and atypical) with distinct activation requirements and cellular localizations medcraveonline.comsigmaaldrich.com. These isoforms can bind to specific intracellular anchoring proteins, known as Receptors for Activated C-Kinase (RACKs), in an isotype-specific manner nih.govpancreapedia.orgucsd.edu. This compound's potential PKC modulation suggests that it may interact with one or more of these isoforms . Investigating this involves in vitro binding assays, such as competitive binding studies using radiolabeled phorbol (B1677699) esters (e.g., [³H]-phorbol esters) to quantify this compound's affinity for different PKC isoforms . Understanding these isotype-specific interactions is key to deciphering the precise role of this compound in cellular signaling and its potential therapeutic applications. For example, studies have shown that certain RACKs exhibit selectivity, binding PKC-alpha and PKC-beta in the presence of specific cofactors, while others bind a broader range of isoforms nih.gov.

Compound List

this compound

Structure Activity Relationship Sar Studies

Systematic Exploration of Structural Determinants for Activity

No specific studies detailing the systematic exploration of the structural determinants for the biological activity of Milliamine (B1256005) I were found in the public domain. Research in this area typically involves the synthesis of various analogs and derivatives to identify key functional groups and structural features responsible for the compound's efficacy and selectivity. Without such foundational research, any discussion on the structural requirements for Milliamine I's activity would be purely speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. wikipedia.orgjocpr.com The development of robust QSAR models requires a dataset of structurally related compounds with corresponding biological activity data. nih.govmdpi.com A comprehensive search did not yield any published QSAR studies specifically focused on this compound. Such studies are crucial for predicting the activity of novel analogs and for guiding the rational design of more potent compounds. nih.gov

Conformational Analysis and Bioactive Conformations

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the different spatial arrangements, or conformers, that a molecule can adopt. nih.gov Identifying the bioactive conformation—the specific 3D structure a molecule adopts when it interacts with its biological target—is a critical step in understanding its mechanism of action. nih.gov There is currently no publicly available research on the conformational analysis or the identification of the bioactive conformation of this compound.

Impact of Ester Moieties on Biological Profile

The influence of ester functional groups on the biological profile of a molecule can be significant, affecting properties such as solubility, cell permeability, and metabolic stability. nih.govnih.gov However, without specific data on this compound and its analogs, the role of any potential ester moieties within its structure remains uncharacterized. General principles suggest that the hydrolysis of esters can be a key factor in the activation or deactivation of a compound in a biological system. mdpi.com

Heterogeneous SAR Landscapes and Predictive Models

A heterogeneous Structure-Activity Relationship (SAR) landscape refers to a situation where small changes in the chemical structure can lead to large, non-linear changes in biological activity. Understanding these complex relationships is essential for building accurate predictive models. arxiv.org In the absence of a substantial dataset of this compound analogs and their corresponding biological activities, it is not possible to characterize the SAR landscape or to develop any predictive models for this compound.

Advanced Analytical Methodologies for Milliamine I Research

High-Resolution Chromatography (e.g., HPLC, UPLC, HPTLC)

High-resolution chromatography is fundamental for the isolation and purification of Milliamine (B1256005) I from the complex latex matrix of Euphorbia milii.

High-Performance Liquid Chromatography (HPLC): Historically, HPLC has been instrumental in the separation of Milliamine I from other related milliamines and constituents of Euphorbia milii. nih.gov Modern HPLC methods would typically employ reversed-phase columns (e.g., C18, C8) with a gradient elution system, likely involving a mixture of water and an organic solvent such as acetonitrile or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. The separation is monitored using a UV detector, capitalizing on the chromophores present in the this compound molecule.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm). This results in markedly higher resolution, improved sensitivity, and faster analysis times. For this compound analysis, a UPLC method would offer superior separation from closely related structural analogues, which is critical for accurate quantification and isolation for further spectroscopic analysis.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC serves as a valuable tool for the rapid screening and fingerprinting of Euphorbia milii extracts to identify the presence of this compound. It allows for the simultaneous analysis of multiple samples and can be used to develop and optimize solvent systems for preparative column chromatography. Densitometric scanning of the developed plates can provide semi-quantitative information.

Table 1: Hypothetical Comparison of Chromatographic Techniques for this compound Analysis

| Parameter | HPLC | UPLC | HPTLC |

|---|---|---|---|

| Resolution | Good | Excellent | Moderate |

| Analysis Time | 20-40 min | 5-15 min | 15-30 min |

| Solvent Consumption | High | Low | Very Low |

| Sample Throughput | Low | High | Very High |

| Application | Isolation, Quantification | Quantification, Purity | Screening, Fingerprinting |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS)

Advanced mass spectrometry techniques are indispensable for determining the elemental composition and structural features of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of this compound. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers can deliver mass accuracies in the sub-ppm range, allowing for the confident assignment of a molecular formula from the measured mass-to-charge ratio (m/z) of the molecular ion.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments are pivotal for the structural elucidation of this compound. In an MS/MS experiment, the molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable information about the connectivity of the molecule, including the sequence of the peptide portion and the nature of the ester linkage to the phorbol (B1677699) core. This "fingerprint" is unique to the molecule's structure.

Table 2: Expected HRMS and MS/MS Data for this compound

| Technique | Information Obtained | Expected Data for this compound |

|---|---|---|

| HRMS | Elemental Composition | Precise m/z of the molecular ion ([M+H]+, [M+Na]+) leading to a unique molecular formula. |

| MS/MS | Structural Fragmentation | Characteristic fragment ions corresponding to the loss of amino acid residues, the peptide chain, and fragmentation of the phorbol ester core. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.

2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is essential to unambiguously assign all the proton (¹H) and carbon (¹³C) signals in the complex structure of this compound.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

Solid-State NMR (ssNMR): While less common for the initial structure elucidation of soluble natural products, solid-state NMR could be employed to study the conformation and packing of this compound in its crystalline or amorphous solid state. This can provide insights into intermolecular interactions that are not observable in solution.

Table 3: Key 2D NMR Experiments for this compound Structure Elucidation

| Experiment | Purpose | Expected Correlations for this compound |

|---|---|---|

| COSY | ¹H-¹H scalar coupling | Correlations between adjacent protons within the amino acid residues and the phorbol skeleton. |

| HSQC | Direct ¹H-¹³C correlation | Direct correlation of each proton to its attached carbon atom. |

| HMBC | Long-range ¹H-¹³C correlation | Correlations from protons on the amino acids to the carbonyl carbons of the peptide bonds and the ester linkage, as well as correlations within the phorbol core. |

| NOESY | ¹H-¹H spatial proximity | Through-space correlations revealing the 3D arrangement of the peptide chain relative to the diterpene core. |

Hyphenated Techniques (e.g., LC-NMR, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the identification of individual components.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples an HPLC or UPLC system to an NMR spectrometer. This allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column. For the analysis of Euphorbia milii extracts, LC-NMR could be used to obtain structural information on this compound and other related compounds in a single run, without the need for prior isolation. This is particularly useful for identifying unstable or minor components.

Gas Chromatography-Mass Spectrometry (GC-MS): The direct analysis of a large, non-volatile molecule like this compound by GC-MS is not feasible. However, GC-MS could be employed to analyze smaller, volatile fragments produced by the chemical degradation or derivatization of this compound. For instance, hydrolysis of the ester and amide bonds followed by derivatization could allow for the identification of the constituent amino acids and fatty acids by GC-MS.

Future Research Directions and Potential Applications

Elucidation of Complete Biosynthetic Pathway for Milliamine (B1256005) I

A critical area for future research is the comprehensive understanding of how Milliamine I is produced within its natural source. While initial studies may have identified the compound, detailing the complete biosynthetic pathway remains a key objective. This would involve identifying the specific enzymes, genes, and metabolic intermediates involved in its formation. Such knowledge is fundamental for several reasons: it can inform strategies for optimizing its production, potentially through biotechnological approaches like metabolic engineering in host organisms, and it can also shed light on the compound's natural role and evolutionary origins. Future research will likely focus on employing advanced genomic, transcriptomic, and metabolomic techniques to map out this complex biochemical process.

Development of Highly Selective Analogs for Targeted Biochemical Research

The inherent biological activity of this compound suggests that its structure could be a valuable scaffold for developing novel therapeutic agents or research tools. Future work will focus on the synthesis and evaluation of analogs—compounds with similar core structures but modified functional groups. The goal is to create molecules with enhanced potency, improved selectivity for specific biological targets, and potentially reduced off-target effects. Structure-activity relationship (SAR) studies will be central to this endeavor, systematically altering different parts of the this compound molecule to understand how these changes impact its biological activity. This approach is crucial for designing compounds tailored for specific biochemical investigations or for developing new drug candidates with improved therapeutic profiles.

Sustainable Production Methodologies for this compound

As the demand for natural products and their derivatives grows, the development of sustainable and scalable production methods becomes paramount. Current methods for obtaining this compound might rely on extraction from natural sources, which can be inefficient and environmentally taxing, or on complex chemical synthesis routes. Future research will explore greener and more economical production strategies. This could include optimizing extraction and purification processes from its natural source, developing efficient total synthesis routes using green chemistry principles, or exploring biotechnological production methods such as fermentation using engineered microorganisms. The focus will be on minimizing waste, reducing energy consumption, and utilizing renewable resources, aligning with the broader goals of sustainable chemical manufacturing. ijcrt.orgfau.euprimescholars.commdpi.comeuroapi.comresearchgate.netchemtek.co.in

Application in Parasitological Control Strategies

This compound has shown potential in applications related to parasitic control, particularly as a molluscicide against snails that transmit schistosomiasis. researchgate.netresearchgate.netinternationalpolicybrief.org Future research will aim to expand upon these findings by investigating its efficacy against a broader range of parasitic organisms and their vectors. This includes exploring its potential as an antiparasitic agent in its own right or as a lead compound for developing new drugs against neglected tropical diseases. Research will focus on understanding its mechanism of action against parasites, assessing its safety and efficacy in relevant models, and developing practical application strategies for disease control programs. This could involve formulation development for improved delivery and stability, as well as studies on its environmental impact and potential for resistance development. nyu.eduboehringer-ingelheim.commcgill.caresearchgate.netebsco.compsu.educolab.wsmsdmanuals.com

Exploration of Novel Mechanistic Paradigms and Therapeutic Targets

Beyond its known activities, this compound may possess unexplored biological functions and interact with novel molecular targets. Future research endeavors will focus on uncovering these unknown mechanisms of action. This could involve employing advanced omics technologies, such as transcriptomics and proteomics, to identify the cellular pathways and molecular targets affected by this compound. Understanding these interactions could reveal new therapeutic targets for a range of diseases, not limited to parasitic infections. For instance, if this compound or its analogs exhibit activity in areas like cancer therapeutics or immunomodulation, further research would be directed towards elucidating these specific mechanisms and identifying druggable targets. hematologyandoncology.netnih.govnih.govproquest.comnih.govresearchgate.netmdpi.comnih.govmdpi.comnih.govnih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Milliamine I in Euphorbia milii extracts?

- Methodological Answer : Combine chromatography (e.g., HPLC or GC-MS) with spectroscopic methods (NMR, IR) to isolate and characterize this compound. Validate purity using mass spectrometry and compare retention times with reference standards. For quantification, use calibration curves derived from purified this compound samples, ensuring solvent compatibility with detection systems (e.g., UV-Vis for conjugated systems) .

Q. How can researchers design experiments to isolate this compound while minimizing co-extraction of structurally similar alkaloids (e.g., Milliamines A-H)?

- Methodological Answer : Optimize solvent polarity gradients during column chromatography to exploit differences in solubility and polarity. Use thin-layer chromatography (TLC) with specific staining agents (e.g., Dragendorff’s reagent for alkaloids) to monitor separation efficiency. Validate isolation via comparative NMR spectral analysis and cross-reference with published data on this compound’s distinct resonances (e.g., methylene or aromatic proton signals) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity (e.g., molluscicidal or anti-inflammatory effects)?

- Methodological Answer : For molluscicidal activity, follow WHO protocols using Biomphalaria glabrata snails, with mortality rates measured at 24-hour intervals. For anti-inflammatory screening, use LPS-induced macrophage models (e.g., RAW 264.7 cells) and quantify TNF-α/IL-6 via ELISA. Include positive controls (e.g., niclosamide for molluscicidal assays) and validate cytotoxicity via MTT assays to rule out nonspecific effects .

Advanced Research Questions

Q. How can contradictory findings about this compound’s antimicrobial inactivity and molluscicidal potency be resolved?

- Methodological Answer : Conduct comparative bioassays under standardized conditions (pH, temperature, solvent controls) to isolate confounding variables. Use molecular docking to assess binding affinity differences between this compound and microbial vs. mollusk-specific targets (e.g., acetylcholinesterase in snails). Replicate studies across independent labs to verify reproducibility, and analyze structural analogs (e.g., Milliamine L) to identify activity-determining functional groups .

Q. What strategies are effective for synthesizing this compound derivatives to enhance bioactivity or reduce toxicity?

- Methodological Answer : Employ semi-synthetic modification of the parent compound, targeting reactive sites (e.g., hydroxyl or amine groups). Use regioselective acylation or alkylation reactions, monitored by LC-MS for intermediate purity. Evaluate toxicity via in vivo models (e.g., zebrafish embryos) and compare IC50 values in bioactivity assays. Apply QSAR models to predict structure-activity relationships and prioritize derivatives for synthesis .

Q. How should researchers address inconsistencies in this compound’s reported stability under varying environmental conditions?

- Methodological Answer : Perform accelerated stability studies (ICH guidelines) with controlled variables (light, humidity, temperature). Use HPLC to track degradation products and identify vulnerable functional groups (e.g., ester linkages). Apply kinetic modeling (Arrhenius equation) to predict shelf-life and recommend storage conditions. Cross-validate findings with spectroscopic data (e.g., UV degradation profiles) .

Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic or probit analysis) to calculate LC50/EC50 values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Account for batch variability via mixed-effects models and report confidence intervals. Validate assumptions (normality, homoscedasticity) using Shapiro-Wilk and Levene’s tests .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolism) using LC-MS/MS to quantify this compound and metabolites in plasma/tissue samples. Compare in vitro IC50 values with in vivo exposure levels (AUC). Use PBPK modeling to extrapolate doses and identify barriers to efficacy (e.g., poor membrane permeability) .

Ecological & Ethical Considerations

Q. What protocols ensure ecological safety when testing this compound’s molluscicidal activity in natural water bodies?

- Methodological Answer : Conduct microcosm studies to assess non-target effects on aquatic flora/fauna (e.g., algae, daphnia). Measure LC50 values for non-target species and calculate selectivity ratios. Follow OECD guidelines for environmental risk assessment, including biodegradation studies and metabolite toxicity profiling. Obtain ethical approvals for field trials and adhere to local biodiversity regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.